3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide
Description
The compound 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide (molecular formula: C₁₉H₂₄Cl₃N₅O₂S, molecular weight: 492.844 g/mol) is a structurally complex molecule characterized by a trichloroethyl backbone, a carbothioylamino group, and a 2,5-dimethylanilino substituent . Its stereochemistry includes one undefined stereocenter, which may influence its biological or chemical activity.
Properties
Molecular Formula |
C16H22Cl3N3OS |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C16H22Cl3N3OS/c1-9(2)7-13(23)21-14(16(17,18)19)22-15(24)20-12-8-10(3)5-6-11(12)4/h5-6,8-9,14H,7H2,1-4H3,(H,21,23)(H2,20,22,24) |
InChI Key |
FNSKKXUJUGSDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide typically involves multiple steps. One common method includes the reaction of 3-methylbutanoyl chloride with 2,2,2-trichloroethylamine under basic conditions to form an intermediate. This intermediate is then reacted with 2,5-dimethylaniline and carbon disulfide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with nucleophiles, while the dimethylanilino moiety can engage in aromatic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Comparative Structural Features
Key Observations
Trichloroethyl Group: The target compound’s trichloroethyl moiety (CCl₃) enhances lipophilicity compared to non-halogenated analogs (e.g., 2-methyl-N-phenylethyl-butanamide in ).
Thiourea Functionality: Shared with N-(2,2,2-trichloro-1-((5-arylamino-thiadiazolyl)amino)ethyl)carboxamides (), the thiourea group enables hydrogen bonding and metal coordination, which are critical in enzyme inhibition or pesticidal activity.
Amide vs. Benzamide : Unlike the benzamide derivative in , the target compound’s aliphatic butanamide chain may reduce steric hindrance, favoring interactions with hydrophobic protein pockets.
Biological Activity
3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide is a synthetic compound with a complex molecular structure. Its unique characteristics suggest potential applications in various biological contexts, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
The compound's molecular formula is with a molecular weight of approximately 337.7 g/mol. The structure features a trichloromethyl group and a dimethylaniline moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H19Cl3N2O |
| Molecular Weight | 337.7 g/mol |
| IUPAC Name | 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide |
| InChI Key | OJWGBTKLNVXLPM-UHFFFAOYSA-N |
The biological activity of 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide may involve several mechanisms:
- Enzyme Inhibition : The trichloromethyl group can form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity.
- Protein Interaction : The dimethylaniline moiety may interact with aromatic residues in proteins, potentially altering their function.
- Cellular Effects : The compound may disrupt cellular processes by interfering with signaling pathways or cellular integrity.
Antimicrobial Activity
Research indicates that compounds similar to 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of this compound showed inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Preliminary studies have explored the anticancer potential of similar compounds:
- In vitro assays indicated that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis .
- The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range. This supports the hypothesis that structural modifications enhance biological activity.
- Case Study on Cancer Cell Lines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
